

4-Heptenoic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Heptenoic acid**

Cat. No.: **B1598783**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-heptenoic acid**, a medium-chain unsaturated fatty acid. While a singular "discovery" event for this compound is not documented, this guide traces its probable emergence within the broader historical context of unsaturated fatty acid research. This document details the physicochemical properties of **4-heptenoic acid** and presents a representative synthetic protocol. The information is intended to serve as a foundational resource for researchers in organic chemistry, biochemistry, and drug development who may be interested in this and related aliphatic compounds.

Introduction

The study of fatty acids has been a cornerstone of organic chemistry and biochemistry since the pioneering work of Michel Eugène Chevreul in the early 19th century on the chemical nature of fats and saponification. The broader class of "heptenoic acid" first appeared in the chemical literature in the 1880s. [cite:] **4-Heptenoic acid** (C₇H₁₂O₂), a monounsaturated fatty acid, is one of several positional isomers of heptenoic acid. Its history is intertwined with the systematic investigation of unsaturated carboxylic acids, rather than a distinct discovery narrative. This guide focuses on the synthesis, characterization, and known properties of **4-heptenoic acid**.

Physicochemical Properties

4-Heptenoic acid is a liquid at room temperature with properties characteristic of a medium-chain fatty acid. The following table summarizes its key physicochemical data, compiled from various chemical databases.

Property	Value	Source
Molecular Formula	C7H12O2	PubChem
Molecular Weight	128.17 g/mol	PubChem[1]
CAS Number	35194-37-7	PubChem[1]
IUPAC Name	hept-4-enoic acid	PubChem[1]
Boiling Point	139-141 °C at 25 mmHg	PrepChem.com
Computed XLogP3	1.5	PubChem[1]
Computed Topological Polar Surface Area	37.3 Å ²	PubChem[1]
Computed Rotatable Bond Count	4	PubChem[1]
Computed Hydrogen Bond Donor Count	1	PubChem[1]
Computed Hydrogen Bond Acceptor Count	2	PubChem[1]

Historical Context and Discovery

The "discovery" of **4-heptenoic acid** is not attributed to a specific individual or a single publication. Instead, its existence and properties were likely first established as part of the broader systematic study of organic acids in the late 19th and early 20th centuries. The term "heptenoic acid" is recorded as early as 1889. The detailed characterization and synthesis of specific isomers such as **4-heptenoic acid** would have followed the development of more advanced synthetic and analytical techniques in organic chemistry.

The timeline below provides a general historical context for the emergence of knowledge about unsaturated fatty acids:

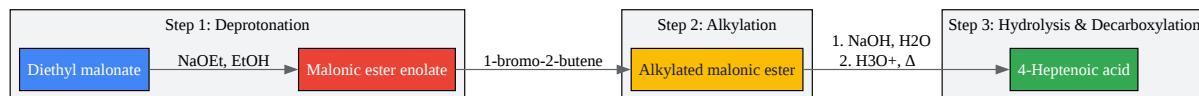

[Click to download full resolution via product page](#)

Figure 1: A simplified timeline illustrating the historical context of unsaturated fatty acid research leading to the characterization of compounds like **4-heptenoic acid**.

Experimental Protocols: Synthesis of 4-Heptenoic Acid

While the original synthesis of **4-heptenoic acid** is not well-documented, a representative modern synthetic approach can be derived from established organic chemistry methodologies. A common strategy for the synthesis of unsaturated carboxylic acids involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

A Representative Synthesis Workflow:

[Click to download full resolution via product page](#)

Figure 2: A workflow diagram for a representative malonic ester synthesis of **4-heptenoic acid**.

Detailed Methodology (Hypothetical Protocol based on Standard Procedures):

Materials:

- Diethyl malonate

- Sodium ethoxide (NaOEt)
- Absolute ethanol (EtOH)
- 1-bromo-2-butene
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

Procedure:

- Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring. The reaction is typically stirred for one hour to ensure complete formation of the malonic ester enolate.
- Alkylation: To the solution of the enolate, add 1-bromo-2-butene dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
- Saponification: After the alkylation is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide in water is added, and the mixture is heated to reflux for several hours to hydrolyze the ester groups.

- Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). The acidified mixture is then heated to a gentle reflux to effect decarboxylation, which is usually accompanied by the evolution of carbon dioxide gas.
- Workup and Purification: After cooling, the aqueous mixture is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude **4-heptenoic acid** can then be purified by distillation under reduced pressure.

Expected Characterization:

The identity and purity of the synthesized **4-heptenoic acid** would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would confirm the carbon skeleton and the position of the double bond.
- Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Potential Applications

To date, there is limited specific research on the biological activities of **4-heptenoic acid** itself. As a medium-chain unsaturated fatty acid, it would be expected to be metabolized through standard fatty acid pathways. There are no known signaling pathways specifically modulated by **4-heptenoic acid**. Its potential applications would likely be as a building block in organic synthesis for the preparation of more complex molecules, or potentially in the formulation of specialized lipids or surfactants.

Conclusion

4-Heptenoic acid, while not having a storied history of a singular discovery, represents a fundamental building block in the vast landscape of organic chemistry. Its synthesis can be readily achieved through established methodologies, and its properties are well-characterized. This technical guide provides a concise yet comprehensive overview for researchers who may wish to synthesize or utilize this compound in their work. Future research could explore potential unique biological activities or applications of this and other less common unsaturated fatty acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Heptenoic acid | C7H12O2 | CID 3016291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Heptenoic Acid: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598783#4-heptenoic-acid-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com